molecular formula C23H38N2O2 B7908059 Dihydroproscar

Dihydroproscar

Cat. No.: B7908059
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-UHFFFAOYSA-N
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Description

Dihydroproscar, also known as Finasteride, is a synthetic 4-azasteroid compound. It is a specific inhibitor of steroid Type II 5α-reductase, an intracellular enzyme that converts testosterone into 5α-dihydrotestosterone (DHT). This compound is widely used in the treatment of benign prostatic hyperplasia and male pattern hair loss .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydroproscar involves several steps. One common method includes the reaction of N-tert-butyl-3-oxo-4-aza-5α-androstane-17β-carboxamide with benzeneseleninic anhydride in chlorobenzene under reflux conditions. The reaction mixture is then subjected to column chromatography and recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Dihydroproscar undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications.

Scientific Research Applications

Dihydroproscar has several scientific research applications:

    Chemistry: Used as a model compound in studies of steroid chemistry and enzyme inhibition.

    Biology: Investigated for its effects on androgen-dependent processes and its potential in treating various conditions.

    Medicine: Widely used in the treatment of benign prostatic hyperplasia and male pattern hair loss.

    Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme steroid Type II 5α-reductase. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), a potent androgen involved in the development of benign prostatic hyperplasia and androgenic alopecia. By reducing DHT levels, the compound helps alleviate symptoms associated with these conditions .

Comparison with Similar Compounds

Similar Compounds

    Dutasteride: Another 5α-reductase inhibitor with a similar mechanism of action but a broader inhibition profile, affecting both Type I and Type II 5α-reductase.

    Tamsulosin: An alpha-blocker used in combination with 5α-reductase inhibitors for the treatment of benign prostatic hyperplasia.

Uniqueness

Dihydroproscar is unique in its specific inhibition of Type II 5α-reductase, making it particularly effective in reducing DHT levels without affecting other androgen pathways. This specificity contributes to its effectiveness and safety profile in clinical use .

Properties

IUPAC Name

N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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